molecular formula C19H18N4O3S2 B2951848 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034454-02-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2951848
CAS No.: 2034454-02-7
M. Wt: 414.5
InChI Key: IXYGIIWEOHSDKO-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound with a molecular formula of C19H18N4O3S2 and a molecular weight of 414.5 g/mol . This complex molecule features a benzothiadiazole dioxide moiety linked via an ethyl chain to a phenylthiazole carboxamide group. The integration of these distinct heterocyclic systems makes it a compound of significant interest in medicinal chemistry and drug discovery research. The thiazole ring is a privileged scaffold in pharmaceutical development, known for its presence in various bioactive molecules and approved drugs, and contributes to interactions with biological targets such as enzymes and receptors . Similarly, 1,3,4-thiadiazole derivatives are recognized as important pharmacophores due to their wide spectrum of biological activities, which include antitumor, antibacterial, and anti-inflammatory properties . While extensive published data on the specific research applications and mechanism of action for this precise compound is currently limited, its structural features suggest potential as a valuable intermediate or lead compound. Researchers may find it relevant for projects involving kinase inhibition, anticancer agent development, or as a chemical probe for exploring new biological pathways, given that structurally related thiazole and thiadiazole carboxamide derivatives have been investigated as potent inhibitors of targets like c-Met, a receptor tyrosine kinase implicated in tumor growth and progression . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-22-16-9-5-6-10-17(16)23(28(22,25)26)12-11-20-18(24)15-13-27-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYGIIWEOHSDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step procedures, starting from readily available precursors. A common synthetic route includes:

  • Formation of thiazole core: The synthesis begins with the formation of the thiazole ring, which can be achieved through cyclization reactions involving α-haloketones and thiourea.

  • Introduction of phenyl group: The phenylthiazole intermediate can be synthesized by using a Suzuki-Miyaura coupling reaction to introduce the phenyl group.

  • Construction of the thiadiazole ring: The thiadiazole ring can be synthesized using hydrazine derivatives and suitable carboxylic acids, followed by oxidation with agents like hydrogen peroxide.

  • Linking the two heterocycles: The final step involves linking the thiazole and thiadiazole rings through an amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may be optimized through:

  • Batch or continuous flow synthesis to enhance yield and purity.

  • Advanced purification techniques like recrystallization and chromatography.

  • Implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under mild conditions.

  • Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon or sodium borohydride.

  • Substitution: The amide group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Palladium on carbon, sodium borohydride.

  • Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

  • Sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has a range of applications in scientific research:

  • Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: Explored for its potential therapeutic uses, including targeted drug delivery and as a pharmacological agent.

  • Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Molecular Targets: May include enzymes, receptors, and DNA.

  • Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor functions, and interference with DNA replication and transcription processes.

Comparison with Similar Compounds

Fluorinated Derivative

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide (CAS 2034592-80-6)

  • Structural Differences : A fluorine atom at position 6 of the benzo[c]thiadiazole ring and a methyl group on the thiazole (vs. phenyl in the target compound).
  • The methyl group on the thiazole reduces steric bulk compared to phenyl, possibly affecting target selectivity .
  • Molecular Weight : 370.4 g/mol vs. 336.37 g/mol for the target compound ().

Isoxazole Replacement

5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide (CAS 2034401-84-6)

  • Structural Differences : Isoxazole replaces the thiazole ring.
  • Impact : The oxygen atom in isoxazole alters electronic distribution and hydrogen-bonding capacity compared to the sulfur-containing thiazole. This may influence solubility and binding kinetics .

Thiazole-Carboxamide Derivatives with Varied Substituents

Thiazole-Triazole-Acetamide Hybrids

Compounds such as 9a–9e () feature a thiazole linked to triazole and benzimidazole groups.

  • Key Differences : Substituents on the thiazole (e.g., 4-fluorophenyl, 4-bromophenyl) introduce steric and electronic variations.
  • For example, 9c (4-bromophenyl) showed distinct docking poses in molecular studies, suggesting stronger target binding .

Pyridinyl-Thiazole Carboxamides

N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides () incorporate a pyridine ring instead of benzene.

  • These compounds demonstrated statistically significant activity in enzyme inhibition assays (p < 0.05), highlighting the role of heteroaromatic diversity .

Other Heterocyclic Systems

Benzenesulfonamide Derivatives

2,3-Dihydro-1,2-benzothiazole 1,1-dioxides () lack the thiazole-carboxamide moiety but share the sulfonamide group.

Thiadiazole-Triazole Hybrids

N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () feature a 1,3,4-thiadiazole core.

  • Impact : The trichloroethyl group introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation but increase toxicity risks .

Data Tables

Table 1. Structural and Molecular Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₈N₄O₃S₂ 336.37 2-phenylthiazole, benzo[c]thiadiazole Carboxamide linker, sulfonyl groups
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide C₁₄H₁₅FN₄O₃S₂ 370.40 6-fluoro, 2-methylthiazole Enhanced electronegativity
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide C₁₄H₁₆N₄O₄S 336.37 Isoxazole ring Altered hydrogen bonding capacity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₂₇H₂₁BrN₈O₂S 617.47 4-bromophenyl, triazole-benzimidazole High lipophilicity

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) improve target affinity but may reduce solubility. Phenyl groups on thiazoles enhance aromatic stacking, as seen in docking studies .
  • Heterocycle Replacement : Isoxazole derivatives () show comparable molecular weights but distinct electronic profiles, suggesting tunable pharmacokinetics.
  • Synthetic Flexibility : Coupling reactions using COMU/DIPEA () or potassium carbonate () are common for carboxamide formation, enabling scalable production .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a thiazole moiety, which are known for their diverse pharmacological activities. The presence of the carboxamide group enhances its solubility and biological interactions. The molecular formula is C_{15}H_{16}N_{4}O_{3}S_{2}, with a molecular weight of approximately 368.44 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Core : This is achieved through the reaction of appropriate aromatic compounds with sulfur and nitrogen sources.
  • Alkylation : An ethyl group is introduced using alkyl halides under basic conditions.
  • Amidation : The final step involves the formation of the carboxamide group using acyl chlorides and amines.

These steps can be optimized using microwave-assisted synthesis to enhance yields and reduce reaction times.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (µg/mL)MBC (µg/mL)
This compound1.95 - 15.623.91 - 62.5

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can inhibit the growth of various human cancer cell lines such as U937 and HL60 . The mechanism often involves the induction of apoptosis through interaction with specific cellular pathways.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against multiple bacterial strains, revealing that modifications in the structure significantly influenced their antimicrobial potency .
  • Anticancer Screening : Research demonstrated that specific substitutions on the thiadiazole ring enhanced cytotoxicity against cancer cells, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its analogs?

The synthesis typically involves multi-step reactions, including:

  • Amidation/Coupling Reactions : For example, coupling carboxylic acids (e.g., thiazole-4-carboxylic acid) with amines using reagents like HATU or EDCI in DMF ().
  • Thioamide Conversion : Lawesson’s reagent is used to convert carboxamides to thioamides (e.g., compounds 81–84 in ).
  • Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) and preparative TLC are standard, with HPLC validation (purity >95%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm in ).
  • ESI-MS : Validates molecular weight (e.g., m/z 569.2 [M+H]+ in ).
  • HPLC : Ensures purity (>98% in ).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in ).

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst Screening : Copper(I) iodide and (S)-proline improve coupling efficiency in azide-alkyne cycloadditions ().
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().
  • Temperature Control : Reflux conditions (e.g., 80°C in ethanol/water mixtures) minimize side reactions ().
  • Workflow Automation : Use of flow chemistry for hazardous steps (e.g., azide handling) improves safety and reproducibility .

Q. How should researchers address contradictions in biological activity data across studies?

  • Structural Confirmation : Re-analyze NMR/HRMS data to rule out isomerism or impurities ().
  • Assay Standardization : Use validated protocols (e.g., MIC testing for antimicrobial activity in ).
  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl groups enhance lipophilicity in ) .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Docking Studies : Analyze binding modes with targets (e.g., kinase domains) using software like AutoDock ().
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and metabolic stability ().

Q. How do substituents on the thiazole ring modulate physicochemical properties?

  • Electron-Withdrawing Groups (EWGs) : Increase metabolic stability (e.g., CF₃ in ).
  • Hydrophobic Substituents : Enhance membrane permeability (e.g., cyclohexyl in ).
  • Steric Effects : Bulky groups (e.g., 4-nitrophenyl in ) may reduce enzymatic degradation .

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